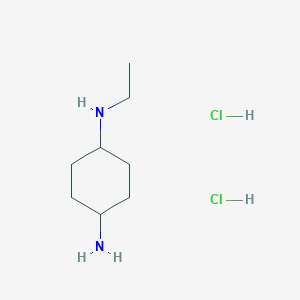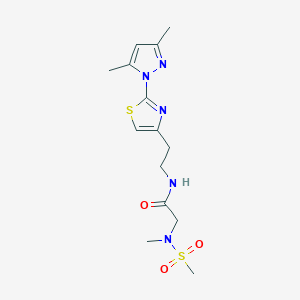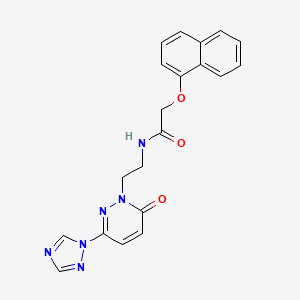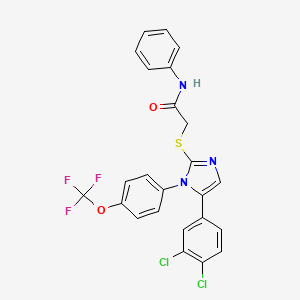![molecular formula C19H20N4O2 B3002765 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105239-99-3](/img/structure/B3002765.png)
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a chemical compound . It is recognized as a scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex. It is one of the important fused bicyclic 5–6 heterocycles . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction . It also reacts with H2O2 to form ˙OH through Fenton-like processes .Aplicaciones Científicas De Investigación
Oncology Research
This compound has shown potential in the field of oncology. It may serve as a scaffold for developing new anticancer agents due to its heterocyclic structure, which is often found in pharmacologically active molecules. The presence of the imidazole ring, in particular, is associated with compounds that have been evaluated for their antitumor properties .
Neurological Disorders
The benzimidazole core of the compound is structurally similar to molecules that interact with gamma-aminobutyric acid (GABA) receptors. This suggests potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia .
Antimicrobial Activity
Compounds with pyridine and imidazole rings have been studied for their antimicrobial properties. This compound could be a precursor in the synthesis of new antimicrobial agents targeting resistant strains of bacteria and fungi .
Cardiovascular Diseases
The structural motifs present in this compound are also found in molecules that have cardiovascular effects. Research could explore its use as a lead compound for developing new treatments for hypertension and arrhythmias .
Diabetes Management
The compound’s molecular framework is similar to that of drugs used in diabetes management. It could be investigated for its potential to modulate insulin release or glucose metabolism .
Inflammatory Diseases
Due to the presence of the tetrahydrofuran moiety, this compound might exhibit anti-inflammatory properties. It could be studied for its efficacy in treating chronic inflammatory diseases like rheumatoid arthritis .
Enzyme Inhibition
The compound could act as an inhibitor for various enzymes, potentially leading to applications in treating diseases where enzyme regulation is crucial, such as certain metabolic disorders .
Material Science
Beyond biomedical applications, the compound’s unique structure could be utilized in material science, particularly in the design of organic semiconductors or as a ligand in coordination chemistry for catalysis .
Each of these applications would require extensive research and validation through experimental studies. The compound’s multifaceted structure offers a versatile platform for the development of a wide range of therapeutic agents and materials. The information provided is based on the structural analogies and known activities of similar compounds, as my search did not yield specific studies on this compound .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-4,7-10,14H,5-6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNLOXYYTJESBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)




